molecular formula C12H16BrN3O2 B2387797 tert-butyl N-[1-(5-bromopyrimidin-2-yl)cyclopropyl]carbamate CAS No. 827628-33-1

tert-butyl N-[1-(5-bromopyrimidin-2-yl)cyclopropyl]carbamate

Cat. No. B2387797
M. Wt: 314.183
InChI Key: GNXMOPWLBKTBTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of a compound can be represented by its InChI code. For “tert-butyl N-[1-(5-bromopyrimidin-2-yl)cyclopropyl]carbamate”, the InChI code is 1S/C12H16BrN3O2/c1-12(2,3)18-11(17)16-7-8(6-15)9-4-5-14-10(13)9/h4-5,8H,6-7H2,1-3H3,(H,16,17) .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, form, and storage temperature. For “tert-butyl N-[1-(5-bromopyrimidin-2-yl)cyclopropyl]carbamate”, the molecular weight is 314.183. The compound is a solid and should be stored in a dark place, sealed in dry, at 2-8°C .

Scientific Research Applications

Synthetic Applications in Drug Discovery

Compounds with structural similarities to tert-butyl N-[1-(5-bromopyrimidin-2-yl)cyclopropyl]carbamate often serve as key intermediates in the synthesis of pharmaceuticals. The intricate design of such molecules can lead to the development of new drugs by providing unique scaffolds that interact with biological targets in specific ways. For example, the use of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines has been extensively studied. This method offers access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives, which are crucial structural motifs in many natural products and therapeutically relevant compounds (Philip et al., 2020).

Environmental Impact and Biodegradation

The environmental fate and biodegradation of related compounds, such as methyl tert-butyl ether (MTBE), have been extensively studied due to their widespread use and subsequent environmental contamination. Biodegradation studies offer insights into the microbial pathways that can transform these compounds, potentially leading to more sustainable chemical processes and remediation strategies for contaminated sites. For instance, the biodegradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater have been reviewed, highlighting the microorganisms capable of degrading ETBE and the pathways involved (Thornton et al., 2020).

Safety And Hazards

Safety and hazard information for a compound includes its hazard statements and precautionary statements. For “tert-butyl N-[1-(5-bromopyrimidin-2-yl)cyclopropyl]carbamate”, the hazard statements are H302-H315-H319-H335 and the precautionary statements are P261-P305+P351+P338 .

properties

IUPAC Name

tert-butyl N-[1-(5-bromopyrimidin-2-yl)cyclopropyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrN3O2/c1-11(2,3)18-10(17)16-12(4-5-12)9-14-6-8(13)7-15-9/h6-7H,4-5H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNXMOPWLBKTBTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC1)C2=NC=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-[1-(5-bromopyrimidin-2-yl)cyclopropyl]carbamate

Synthesis routes and methods I

Procedure details

[1-(1-Carbamimidoyl-cyclopropylcarbamoyl)-cyclopropyl]-carbamic acid tert-butyl ester hydrochloride (1.0 g, 4.2 mmol) (made from (1-cyano-cyclopropyl)-carbamic acid tert-butyl ester using a procedure similar to that of [1-(1-carbamimidoyl-cyclopropyl-carbamoyl)-cyclopropyl]-carbamic acid tert-butyl ester) and 2-bromo-3-dimethylamino-acrolein (1.1 g, 6.36 mmol) were combined in EtOH (2 mL) in a sealed tube. The reaction was capped and the mixture heated at 80° C. for 24 hours. The resulting black mixture was allowed to cool to room temperature. Methanol (20 mL) was then added to the reaction solution. The solids were filtered and the resulting solution was dried under reduced pressure. The residue was diluted with 50 mL CH2Cl2 and the solids were removed. The solution was concentrated and purified by normal phase flash chromatography on silica gel (0→50% EtOAc in hexanes) to give 800 mg of [1-(5-bromo-pyrimidin-2-yl)-cyclopropyl]-carbamic acid tert-butyl ester as an off-white solid.
Name
[1-(1-Carbamimidoyl-cyclopropylcarbamoyl)-cyclopropyl]-carbamic acid tert-butyl ester hydrochloride
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
[1-(1-carbamimidoyl-cyclopropyl-carbamoyl)-cyclopropyl]-carbamic acid tert-butyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1.1 g
Type
reactant
Reaction Step Four
Name
Quantity
2 mL
Type
solvent
Reaction Step Five
Quantity
20 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

(1-Carbamimidoyl-cyclopropyl)-carbamic acid tert-butyl ester hydrochloride (1.0 g, 4.2 mmol) (prepared according to the procedure described in patent application WO 2009/070485 A1) and 3-dimethylamino-2-bromo-propenal (1.1 g, 6.4 mmol) are added to EtOH (2 mL) in a pressure tube. The reaction vessel is capped and the mixture is heated at 80° C. for 24 hours. The mixture is cool to room temperature and methanol (20 mL) is added. The resulting solids are filtered and the filtrate is concentrated in vacuo. The residue is dissolved with CH2Cl2 (50 mL) and the solids are filtered. The filtrate is concentrated and the residue is purified by silica gel chromatography using a gradient of 0-50% EtOAc in hexanes to afford [1-(5-bromo-pyrimidin-2-yl)-cyclopropyl]-carbamic acid tert-butyl ester as a solid.
[Compound]
Name
2009/070485 A1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.1 g
Type
reactant
Reaction Step Three
Name
Quantity
2 mL
Type
reactant
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Five

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